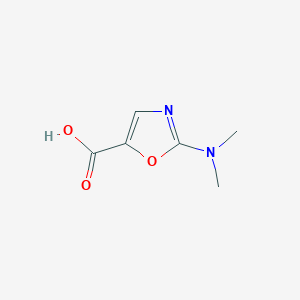

2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethylamino)-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8(2)6-7-3-4(11-6)5(9)10/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWOPLYATAWBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive theoretical and practical overview of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. While direct experimental literature on this specific molecule is limited, this document consolidates available data and provides expert insights into its physicochemical properties, plausible synthetic routes, predicted reactivity, and spectroscopic characteristics. By drawing parallels with structurally related 2-aminooxazoles and oxazole-5-carboxylic acids, this guide serves as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel oxazole derivatives. Methodologies for synthesis and analysis are presented with a focus on the underlying chemical principles to empower rational experimental design.

Introduction and Molecular Overview

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The unique electronic properties of the 1,3-oxazole ring, coupled with the diverse functionalities that can be introduced at various positions, make it a versatile building block for the design of novel therapeutics and functional materials. This compound (Figure 1) incorporates three key functional groups: a 2-dimethylamino group, an oxazole core, and a 5-carboxylic acid moiety. This combination suggests its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The dimethylamino group can influence the molecule's basicity and solubility, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.

Figure 1: Structure of this compound

Caption: Chemical structure of the title compound.

Physicochemical and Predicted Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source/Method |

| CAS Number | 1367952-05-3 | [1][3][4] |

| Molecular Formula | C₆H₈N₂O₃ | [1][2] |

| Molecular Weight | 156.14 g/mol | [1][2] |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |

| Purity | Typically available at ≥95% | [1] |

| Storage Conditions | Room temperature, sealed, dry | [1] |

| Predicted pKa (acidic) | 3.5 - 4.5 | Computational Prediction[5] |

| Predicted pKa (basic) | 1.5 - 2.5 (oxazole N), 8.5 - 9.5 (dimethylamino N) | Computational Prediction |

| Predicted LogP | -0.5 to 0.5 | Computational Prediction[6][7] |

Expert Insights: The predicted pKa values suggest that the carboxylic acid is moderately acidic, typical for a carboxylic acid attached to an electron-withdrawing heterocyclic ring. The dimethylamino group is expected to be the most basic site for protonation. The predicted LogP indicates that the compound is likely to be hydrophilic, which has implications for its solubility and potential pharmacokinetic properties.

Proposed Synthesis Methodologies

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-(Dimethylamino)-1,3-oxazole-5-carboxylate

-

To a solution of N,N-Dimethyloxamic acid (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (N₂ or Ar), add 4-dimethylaminopyridine (DMAP) (1.5 eq).

-

Cool the mixture to 0 °C and add triflylpyridinium (DMAP-Tf) (1.3 eq) portion-wise. Stir for 10 minutes at 0 °C.

-

Add ethyl isocyanoacetate (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ester.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

-

DMAP and DMAP-Tf: This reagent system is effective for the in-situ activation of the carboxylic acid, forming a highly reactive acylpyridinium salt that readily undergoes cycloaddition.[8]

-

Stoichiometry: A slight excess of the isocyanoacetate and activating agents is used to ensure complete consumption of the starting carboxylic acid.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 2-(dimethylamino)-1,3-oxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion of the hydrolysis, acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (e.g., 1 M HCl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality behind Experimental Choices:

-

Base-catalyzed Hydrolysis: Saponification with LiOH is a common and effective method for the hydrolysis of esters that are stable to basic conditions.[9][10]

-

Acidification: Protonation of the carboxylate salt is necessary to isolate the free carboxylic acid.

-

Extraction Solvent: The choice of extraction solvent may need to be optimized based on the polarity of the final product.

Predicted Chemical Reactivity

The chemical reactivity of this compound is dictated by its three principal functional groups.

Reactions involving the Carboxylic Acid Group

The carboxylic acid moiety is expected to undergo typical reactions of this functional group:

-

Amide Bond Formation: The carboxylic acid can be coupled with a wide range of amines to form amides using standard peptide coupling reagents such as HATU, HOBt/EDC, or by conversion to an acyl chloride followed by reaction with an amine.[11] This is a key reaction for extending the molecular scaffold in drug discovery programs.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via activation of the carboxylic acid will yield the corresponding esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Reactions involving the 2-(Dimethylamino) Group

-

Basicity and Salt Formation: The lone pair on the dimethylamino nitrogen is basic and will readily react with acids to form salts.

-

N-Oxidation: Treatment with oxidizing agents such as m-CPBA could lead to the formation of the corresponding N-oxide.

Reactivity of the Oxazole Ring

The oxazole ring is an electron-rich heterocycle, but its reactivity is modulated by the electron-donating dimethylamino group at the 2-position and the electron-withdrawing carboxylic acid at the 5-position.

-

Electrophilic Aromatic Substitution: The oxazole ring is generally susceptible to electrophilic attack, with the C4 position being the most likely site. However, the reactivity will be influenced by the substituents.

-

Ring Opening: Oxazoles can be susceptible to ring-opening under harsh acidic or basic conditions.[12]

Predicted Spectroscopic Properties

While experimental spectra for this compound are not available in the literature, its spectroscopic characteristics can be predicted based on the analysis of its functional groups and related structures.[13][14]

¹H NMR Spectroscopy (Predicted)

-

-N(CH₃)₂: A singlet in the range of δ 3.0-3.3 ppm, integrating to 6H.

-

Oxazole H-4: A singlet between δ 7.5-8.0 ppm. The exact chemical shift will be influenced by the electronic effects of the substituents.

-

-COOH: A broad singlet at a downfield chemical shift, typically > δ 10 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

-N(CH₃)₂: A signal around δ 35-40 ppm.

-

Oxazole C2: In the region of δ 160-165 ppm.

-

Oxazole C4: Approximately δ 125-135 ppm.

-

Oxazole C5: In the range of δ 140-150 ppm.

-

-COOH: A signal in the downfield region, typically δ 165-175 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.[15]

-

C=O stretch (carboxylic acid): A strong absorption around 1700-1730 cm⁻¹.

-

C=N and C=C stretch (oxazole ring): Absorptions in the 1500-1650 cm⁻¹ region.[16]

-

C-N stretch: In the range of 1100-1300 cm⁻¹.

Potential Applications in Research and Drug Development

The trifunctional nature of this compound makes it a highly attractive building block for the synthesis of compound libraries for high-throughput screening. Its utility as a versatile intermediate is highlighted by its potential applications in:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and antibacterial compounds. The carboxylic acid functionality allows for facile derivatization to explore structure-activity relationships.

-

Agrochemicals: For the development of new herbicides and fungicides, leveraging the known biological activities of oxazole derivatives.

-

Materials Science: As a monomer or precursor for the synthesis of functional polymers and ligands for metal catalysis.[1]

Conclusion

This compound is a promising heterocyclic compound with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. Although direct experimental data is currently scarce, this in-depth technical guide provides a robust theoretical framework for its synthesis, reactivity, and spectroscopic characterization based on established chemical principles and data from analogous structures. The proposed synthetic methodologies and predicted properties offer a solid starting point for researchers to explore the chemistry and potential applications of this intriguing molecule. Further experimental validation of the predictions outlined in this guide is warranted and will undoubtedly contribute to the expanding field of oxazole chemistry.

References

-

2-Aminooxazoles and Their Derivatives (Review). (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

-

2-(Dimethylamino)oxazole-5-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

-

2-aminooxazole in astrophysical environments: IR spectra and destruction cross sections for energetic processing. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Development of a Diversity-Oriented Approach to Oxazole-5-amide Libraries. (2009). The Journal of Organic Chemistry, 74(10), 3856–3865. [Link]

-

Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol. (n.d.). In Review. [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry. [Link]

-

On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). ACS Chemical Biology, 16(10), 1953–1958. [Link]

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2022). Molecules, 27(10), 3290. [Link]

-

Development of a diversity-oriented approach to oxazole-5-amide libraries. (2009). Journal of Organic Chemistry, 74(10), 3856-3865. [Link]

-

Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. (2022). Beilstein Journal of Organic Chemistry, 18, 1334-1342. [Link]

-

One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. (2005). Tetrahedron Letters, 46(45), 7847-7849. [Link]

- Process for preparing oxazole derivatives. (2000).

-

2-aminooxazole in Astrophysical Environments: IR Spectra and Destruction Cross Sections for Energetic Processing. (2021). Astrophysical Journal, 909(2). [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry, 18(5), 558-573. [Link]

-

Synthesis from Carboxylic Acid Derivatives. (n.d.). Science of Synthesis. [Link]

-

Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry, 18, 102-111. [Link]

-

Relative Performance of Volume of Distribution Prediction Methods for Lipophilic Drugs with Uncertainty in LogP Value. (2024). Pharmaceutical Research, 41(5), 969-982. [Link]

-

Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). NTU Journal of Pure Sciences, 1(1), 19-26. [Link]

-

Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. (2022). ChemRxiv. [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry. [Link]

-

Synthesis of 2‐alkylamino oxazole derivatives 4a–g. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. (1964).

-

Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. (n.d.). Supporting Information. [Link]

-

Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles. (2021). Molecules, 26(24), 7686. [Link]

-

Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). Journal of Chemical Information and Modeling, 63(6), 1769–1780. [Link]

-

Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives. (2023). Journal of Pharmacy & Pharmacognosy Research, 11(2), 263-280. [Link]

-

Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. (n.d.). Chemistry of Heterocyclic Compounds, 44(1), 47-53. [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2021). Molbank, 2021(4), M1291. [Link]

-

1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry, 18, 102-111. [Link]

-

2-(Dimethylamino)oxazole-5-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

-

Tandem reactions of 1,2,4-oxadiazoles with allylamines. (2011). Organic Letters, 13(17), 4749-4751. [Link]

-

Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates. (2024). Molecules, 29(24), 5693. [Link]

-

Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. (2018). Chemical Communications, 54(56), 7831-7834. [Link]

Sources

- 1. Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. 2-(Dimethylamino)oxazole-5-carboxylic acid [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1367952-05-3|2-(Dimethylamino)oxazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 6. Relative Performance of Volume of Distribution Prediction Methods for Lipophilic Drugs with Uncertainty in LogP Value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. youtube.com [youtube.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. chemijournal.com [chemijournal.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. scribd.com [scribd.com]

An In-Depth Technical Guide to the Synthesis of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for 2-(dimethylamino)-1,3-oxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, beginning with the construction of a key oxazole intermediate followed by functional group manipulations to yield the target molecule. This document is intended to serve as a technical resource, offering not only procedural details but also the underlying chemical principles and experimental considerations.

Introduction: The Significance of the Oxazole Moiety

Oxazole-containing compounds are a prominent class of heterocycles in medicinal chemistry, valued for their diverse pharmacological activities.[1] The oxazole ring can act as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The specific target of this guide, this compound, features a dimethylamino group at the 2-position, which can act as a hydrogen bond acceptor and influence the molecule's basicity, and a carboxylic acid at the 5-position, providing a handle for further derivatization or interaction with biological targets.[2]

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a straightforward pathway. The carboxylic acid can be obtained from the hydrolysis of a corresponding ester, such as an ethyl ester. The 2-(dimethylamino) group can be installed by the dimethylation of a 2-aminooxazole precursor. This precursor, ethyl 2-aminooxazole-5-carboxylate, can be synthesized from acyclic starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of Ethyl 2-aminooxazole-5-carboxylate

The synthesis of the key intermediate, ethyl 2-aminooxazole-5-carboxylate, can be achieved through a Hantzsch-type synthesis. This method involves the reaction of an α-halo-β-ketoester with a urea or a related derivative. In this case, ethyl 3-bromo-2-oxopropanoate can be reacted with urea.

Reaction Mechanism

The reaction proceeds through an initial nucleophilic attack of the urea nitrogen on the carbon bearing the bromine atom of the ethyl 3-bromo-2-oxopropanoate. This is followed by an intramolecular cyclization and subsequent dehydration to form the oxazole ring.

Caption: Mechanism of Ethyl 2-aminooxazole-5-carboxylate synthesis.

Experimental Protocol

Materials:

-

Ethyl 3-bromo-2-oxopropanoate

-

Urea

-

Ethanol

-

Sodium acetate

Procedure:

-

To a solution of ethyl 3-bromo-2-oxopropanoate (1 equivalent) in ethanol, add urea (1.2 equivalents) and sodium acetate (1.2 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-aminooxazole-5-carboxylate.[2][3]

Part 2: N,N-Dimethylation of Ethyl 2-aminooxazole-5-carboxylate

The introduction of the two methyl groups onto the 2-amino group can be accomplished using a variety of methylating agents. A common and effective method is the use of dimethyl sulfate in the presence of a base.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate. A base is required to neutralize the sulfuric acid byproduct. This process is repeated to achieve dimethylation.

Caption: N,N-Dimethylation of the amino group.

Experimental Protocol

Materials:

-

Ethyl 2-aminooxazole-5-carboxylate

-

Dimethyl sulfate

-

Potassium carbonate

-

Acetone

Procedure:

-

To a solution of ethyl 2-aminooxazole-5-carboxylate (1 equivalent) in acetone, add potassium carbonate (3 equivalents).

-

Cool the mixture to 0 °C and add dimethyl sulfate (2.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 2-(dimethylamino)oxazole-5-carboxylate.

Part 3: Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by acidification.

Reaction Mechanism

The hydrolysis proceeds via a saponification mechanism. A hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses to form the carboxylate anion and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Caption: Hydrolysis of the ethyl ester.

Experimental Protocol

Materials:

-

Ethyl 2-(dimethylamino)oxazole-5-carboxylate

-

Sodium hydroxide

-

Ethanol/Water mixture

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve ethyl 2-(dimethylamino)oxazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2 equivalents) and heat the mixture to 50-60 °C for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid.

-

The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-aminooxazole-5-carboxylate | C6H8N2O3 | 156.14 |

| Ethyl 2-(dimethylamino)oxazole-5-carboxylate | C8H12N2O3 | 184.19 |

| This compound | C6H8N2O3 | 156.14 |

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of this compound. The strategy relies on well-established chemical transformations, ensuring a high degree of reproducibility. The presented protocols offer a solid foundation for researchers to synthesize this and related oxazole derivatives for further investigation in drug discovery and development programs. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

- Van Leusen, D.; Oldenziel, O.; Van Leusen, A. J. Org. Chem.1977, 42 (19), 3114–3118.

- Gracias, V.; Gasiecki, A.; Djuric, S. Org. Lett.2005, 7 (15), 3183–3186.

- Kulkarnia, B. A.; Ganesan, A. Tetrahedron Lett.1999, 40, 5637-5638.

- Xin H, Liu PChL., Jia-Yu X, Bao-An S, Hai-Liang Z. Eur. J. Med. Chem., 2009; 44(10): 3930-3935.

-

NROChemistry. Van Leusen Reaction. [Link]

-

Wikipedia. Van Leusen reaction. [Link]

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

-

SynArchive. Van Leusen Reaction. [Link]

-

YouTube. Van Leusen Reaction. [Link]

-

PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. [Link]

-

ACS Publications. .alpha.-Acylamino radical cyclizations: application to the synthesis of (-)-swainsonine. [Link]

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

-

ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

-

NIH. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. [Link]

-

NIH. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]

-

ACS Publications. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. [Link]

-

NIH. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]

-

Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]

-

NIH. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

ResearchGate. one-pot three-component condensation reaction of aldehyde, ethyl acetoacetate and urea or thiourea catalyzed by Fe 3 O 4 @MSA under thermal solvent free conditions. [Link]

-

ResearchGate. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]

-

Research Journal of Science and Technology. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]

-

Wikipedia. Ketone. [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]

Sources

A Comprehensive Spectroscopic and Analytical Guide to 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid

This technical guide provides an in-depth exploration of the spectroscopic and analytical methodologies for the characterization of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical applications of key analytical techniques, ensuring scientific integrity and fostering a deeper understanding of the molecule's structural and electronic properties. This guide is structured to provide not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a robust and validated approach to the analysis of this heterocyclic compound.

Introduction: The Significance of this compound

Oxazole derivatives are a prominent class of heterocyclic compounds extensively utilized in medicinal chemistry and materials science due to their wide spectrum of pharmacological activities and unique photophysical properties.[1] The title compound, this compound, is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[2] Its structure, featuring a dimethylamino group, an oxazole core, and a carboxylic acid moiety, presents a unique combination of functional groups that contribute to its chemical reactivity and potential biological activity. Rigorous structural characterization is paramount to ensuring the identity, purity, and desired properties of this compound and any subsequent derivatives.[1] Spectroscopic techniques are indispensable for this purpose, providing detailed insights into the molecular architecture, functional groups, and electronic properties.[1]

This guide will delve into the primary spectroscopic techniques used for the elucidation and confirmation of the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~13.0 - 11.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift can be highly dependent on the solvent and concentration. |

| ~7.80 | Singlet | 1H | H-4 (oxazole) | The proton on the oxazole ring is in an electron-deficient environment, leading to a downfield chemical shift. Its singlet multiplicity indicates no adjacent protons. |

| ~3.10 | Singlet | 6H | -N(CH₃)₂ | The six protons of the two methyl groups attached to the nitrogen are equivalent and will appear as a sharp singlet. The electron-donating nature of the nitrogen shields these protons to some extent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~165.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~160.0 | C-2 (oxazole) | The carbon atom attached to the dimethylamino group and flanked by two heteroatoms (N and O) will be significantly deshielded. |

| ~145.0 | C-5 (oxazole) | The carbon atom of the oxazole ring attached to the carboxylic acid group will also be deshielded. |

| ~125.0 | C-4 (oxazole) | The carbon atom bonded to the single proton on the oxazole ring. |

| ~38.0 | -N(CH₃)₂ | The two equivalent methyl carbons of the dimethylamino group will appear as a single peak in the upfield region. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Ensure the sample is fully dissolved; sonication may be required.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is needed.

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectral Data

| m/z (mass-to-charge ratio) | Ion | Rationale and Expert Insights |

| 157.0557 | [M+H]⁺ | The protonated molecular ion is often the most abundant ion in soft ionization techniques like Electrospray Ionization (ESI). The exact mass measurement can be used to confirm the molecular formula (C₆H₉N₂O₃). |

| 179.0376 | [M+Na]⁺ | The formation of a sodium adduct is common in ESI-MS. |

| 155.0401 | [M-H]⁻ | In negative ion mode, the deprotonated molecular ion would be observed. |

| 113.0655 | [M+H - CO₂]⁺ | A characteristic fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da). |

Experimental Protocol for Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

-

Acquire mass spectra in both positive and negative ion modes to observe all possible ionic species.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale and Expert Insights |

| 3300-2500 | O-H stretch (carboxylic acid) | Broad | The broadness of this band is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3] |

| ~1725-1700 | C=O stretch (carboxylic acid) | Strong, sharp | This intense absorption is characteristic of the carbonyl group in a carboxylic acid.[3] |

| ~1610 | C=N stretch (oxazole) | Medium | The carbon-nitrogen double bond in the oxazole ring will have a characteristic stretching frequency. |

| ~1570 | C=C stretch (oxazole) | Medium | The carbon-carbon double bond within the heterocyclic ring. |

| ~1250 | C-O stretch (oxazole and carboxylic acid) | Strong | A strong band resulting from the stretching of the carbon-oxygen single bonds. |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Grind 1-2 mg of the dry, solid this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[1]

-

Ensure a fine, homogenous powder is formed.

-

Transfer the powder to a pellet-forming die and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Predicted UV-Vis Absorption Data

| λmax (nm) | Solvent | Rationale and Expert Insights |

| ~250-280 | Ethanol or Methanol | The oxazole ring in conjugation with the dimethylamino and carboxylic acid groups will exhibit π → π* transitions. The exact position of the maximum absorption (λmax) can be influenced by the solvent polarity. |

Experimental Protocol for UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Replace the blank in the sample beam with the cuvette containing the sample solution and record the absorption spectrum.

Visualizing the Analytical Workflow

The logical progression of these spectroscopic analyses is crucial for a comprehensive characterization of this compound.

Caption: General workflow for the spectroscopic characterization of novel compounds.

Conclusion: A Validated Approach to Structural Elucidation

The combination of NMR, MS, IR, and UV-Vis spectroscopy provides a self-validating system for the comprehensive characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and together they enable the unambiguous confirmation of the compound's identity, purity, and key chemical features. The protocols and predicted data presented in this guide serve as a robust framework for researchers in their efforts to synthesize and utilize this and other related oxazole derivatives in the advancement of chemical and pharmaceutical sciences.

References

-

MySkinRecipes. (n.d.). 2-(Dimethylamino)oxazole-5-carboxylic acid. Retrieved from [Link]

Sources

2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid mechanism of action.

An In-Depth Technical Guide on the Scientific Landscape of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic compound whose direct biological mechanism of action has not been extensively characterized in publicly available scientific literature. This guide, therefore, shifts focus from a non-existent definitive mechanism to a more practical and scientifically grounded exploration of this molecule. We will delve into its chemical properties, established synthetic routes, and its validated role as a crucial building block in the development of pharmacologically active agents. Furthermore, we will present a hypothetical, yet robust, experimental workflow designed to elucidate its potential biological activities and identify its molecular targets. This document serves as a foundational resource for researchers and drug development professionals interested in the potential applications of this and structurally related oxazole derivatives.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal core for designing molecules that can interact with biological targets with high affinity and specificity. While this compound itself is not a widely recognized therapeutic agent, its structure contains the key features of the oxazole family, suggesting its potential as a starting point for the discovery of new drugs. This guide provides a comprehensive overview of what is currently known about this compound and a forward-looking perspective on how its biological significance could be systematically investigated.

Chemical Profile and Synthesis

A thorough understanding of a molecule's synthesis is paramount for its potential development as a therapeutic agent. The synthesis of this compound is well-documented, with several methodologies available for its preparation.

Retrosynthetic Analysis

A common retrosynthetic approach involves the cyclization of an appropriate precursor. The key bond disconnections typically occur between the oxygen and C2, and the nitrogen and C2 of the oxazole ring, pointing towards a precursor containing the C4-C5 bond and the carboxylic acid moiety.

Established Synthetic Protocol

A frequently cited method for the synthesis of 2-(amino)-1,3-oxazole-5-carboxylic acid derivatives involves the reaction of an α-halo-β-keto ester with a urea or thiourea derivative. The following is a generalized protocol based on established literature:

Experimental Protocol: Synthesis of this compound

-

Starting Materials: Ethyl 2-chloroacetoacetate, N,N-dimethylurea, a suitable base (e.g., sodium ethoxide), and a solvent (e.g., ethanol).

-

Step 1: Condensation Reaction: In a round-bottom flask, dissolve N,N-dimethylurea in anhydrous ethanol. Add sodium ethoxide to the solution and stir until the base is fully dissolved.

-

Step 2: Cyclization: Slowly add ethyl 2-chloroacetoacetate to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Step 3: Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Step 4: Work-up and Ester Hydrolysis: Upon completion, neutralize the reaction mixture with an acid (e.g., HCl) and extract the ethyl 2-(dimethylamino)-1,3-oxazole-5-carboxylate product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in a THF/water mixture).

-

Step 5: Purification: The crude this compound is then purified by recrystallization or column chromatography to yield the final product.

Diagram: Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Role as a Synthetic Intermediate

The primary documented value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid moiety serves as a convenient handle for amide bond formation, allowing for the coupling of this oxazole core to a wide variety of amines and other nucleophiles.

Amide Coupling Reactions

Standard peptide coupling reagents, such as HATU or EDC/HOBt, can be employed to efficiently couple the carboxylic acid with a desired amine, leading to the formation of a diverse library of 2-(dimethylamino)-1,3-oxazole-5-carboxamides. This approach is a cornerstone of combinatorial chemistry and fragment-based drug discovery.

Diagram: Utility as a Synthetic Intermediate

Caption: Role of the title compound as a key intermediate in generating diverse chemical libraries.

A Proposed Workflow for Elucidating the Mechanism of Action

Given the absence of established data, a systematic and multi-pronged approach is required to investigate the potential biological activity of this compound. The following is a proposed experimental workflow designed to identify its mechanism of action.

Stage 1: In Silico and In Vitro Screening

The initial phase focuses on broad screening to identify any potential biological activity.

Experimental Protocol: Initial Bioactivity Screening

-

In Silico Profiling:

-

Utilize computational tools (e.g., SwissADME, PharmMapper) to predict the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties and to perform reverse docking against a library of known protein structures to identify potential binding targets.

-

-

General Cytotoxicity Assay:

-

Culture a panel of representative human cell lines (e.g., HeLa, HEK293, a cancer cell line panel like the NCI-60) in 96-well plates.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Assess cell viability using a standard MTT or resazurin-based assay to determine the compound's half-maximal inhibitory concentration (IC50).

-

-

Phenotypic Screening:

-

Employ high-content imaging to assess changes in cellular morphology, organelle health, or the expression of specific protein markers upon treatment with the compound.

-

Stage 2: Target Identification and Validation

If bioactivity is confirmed in Stage 1, the next step is to identify the specific molecular target(s).

Experimental Protocol: Target Identification

-

Affinity Chromatography:

-

Synthesize a derivative of this compound with a linker suitable for immobilization on a solid support (e.g., sepharose beads).

-

Incubate the affinity matrix with a cell lysate.

-

Wash away non-specific binders and elute the proteins that bind to the immobilized compound.

-

Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

-

Thermal Shift Assay (TSA):

-

Perform TSA with promising protein candidates identified from in silico or affinity chromatography experiments. A shift in the protein's melting temperature in the presence of the compound indicates direct binding.

-

-

Enzymatic Assays:

-

If the identified target is an enzyme, perform in vitro enzymatic assays to determine if the compound acts as an inhibitor or activator and to calculate its potency (e.g., Ki or IC50).

-

Diagram: Proposed Research Workflow

Caption: A systematic workflow for determining the mechanism of action of a novel compound.

Conclusion and Future Directions

While this compound does not currently have a well-defined mechanism of action, its chemical tractability and its place within the pharmacologically significant oxazole family make it a compound of interest. Its primary value is currently realized in its role as a synthetic building block. The proposed research workflow provides a clear and logical path for future investigations into its potential biological activities. The elucidation of a novel mechanism of action for this compound or its derivatives could open new avenues for therapeutic intervention in a variety of disease areas. Further research is warranted to unlock the full potential of this intriguing molecule.

References

Due to the specific and non-biological nature of the available literature on "this compound," the references primarily point to its chemical synthesis and characterization rather than its mechanism of action. The provided protocols and workflows are based on standard, widely accepted methodologies in drug discovery and chemical biology.

The Ascendant Therapeutic Potential of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: The Oxazole Scaffold as a Cornerstone in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of drug discovery. Among these, the 1,3-oxazole moiety, a five-membered aromatic ring containing nitrogen and oxygen, has emerged as a "privileged scaffold." Its unique electronic properties and ability to engage in diverse non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a versatile building block in the design of bioactive molecules.[1][2] The substitution pattern on the oxazole ring plays a pivotal role in defining the biological activities of its derivatives, which span a wide spectrum including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] This guide focuses on a specific, promising subclass: 2-(dimethylamino)-1,3-oxazole-5-carboxylic acid derivatives, exploring their therapeutic promise, synthesis, and biological evaluation.

The Strategic Importance of the this compound Core

The unique arrangement of substituents in the this compound core suggests a high potential for potent and selective biological activity. The 2-(dimethylamino) group, a strong electron-donating moiety, can significantly influence the electronic distribution within the oxazole ring, potentially enhancing interactions with biological targets. The 5-carboxylic acid group provides a crucial handle for forming amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This strategic combination of functional groups creates a powerful platform for the development of new chemical entities with therapeutic value.

Anticipated Biological Activities and Mechanistic Insights

While direct studies on this compound derivatives are emerging, the extensive body of research on analogous oxazole structures allows for well-grounded predictions of their biological potential.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multi-drug resistant pathogens presents a formidable challenge to global health. Oxazole derivatives have consistently demonstrated significant potential as novel antimicrobial agents.[3][6]

-

Prospective Mechanism of Action: The antimicrobial efficacy of oxazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi. Some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[6] Others may disrupt cell wall synthesis or interfere with tRNA synthetase.[6] The 2-(dimethylamino) group could enhance membrane permeability or binding to specific bacterial enzymes, while the 5-carboxylic acid moiety and its derivatives could be tailored to target specific microbial proteins.

Anticancer Activity: Targeting the Hallmarks of Cancer

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical goal in oncology research. Oxazole derivatives have shown promise in targeting various aspects of cancer cell biology.[7][8][9]

-

Prospective Mechanisms of Action:

-

Inhibition of Key Signaling Pathways: Oxazole derivatives have been reported to inhibit crucial signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 pathway.[7][8]

-

Microtubule Disruption: Similar to some established chemotherapeutic agents, certain oxazole-containing compounds can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8]

-

DNA Damage and Topoisomerase Inhibition: Some derivatives have been shown to induce DNA damage or inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[7][8]

-

Kinase Inhibition: Protein kinases are key regulators of cellular processes and are often dysregulated in cancer. The oxazole scaffold can serve as a template for the design of potent kinase inhibitors.[7][8]

-

The this compound core offers a versatile platform to develop derivatives that can be optimized to target these and other anticancer mechanisms.

Synthesis and Derivatization Strategies

The synthesis of the core scaffold and its subsequent derivatization are critical steps in the drug discovery process.

Synthesis of the Core Scaffold: this compound

A plausible synthetic route to the core scaffold can be adapted from established methods for oxazole synthesis. A common approach involves the condensation of an appropriate α-haloketone with an amide.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of Ethyl 2-chloro-3-oxobutanoate. This starting material can be synthesized through the chlorination of ethyl acetoacetate.

-

Step 2: Condensation with N,N-Dimethylurea. Ethyl 2-chloro-3-oxobutanoate is reacted with N,N-dimethylurea in the presence of a suitable base (e.g., sodium ethoxide) in a polar aprotic solvent (e.g., DMF) to form the oxazole ring.

-

Step 3: Hydrolysis. The resulting ethyl 2-(dimethylamino)-4-methyl-1,3-oxazole-5-carboxylate is then subjected to basic hydrolysis (e.g., using NaOH or KOH) followed by acidification to yield the desired this compound.

Derivatization of the 5-Carboxylic Acid Group

The carboxylic acid at the 5-position is a key functional group for generating a library of derivatives to explore structure-activity relationships.

Experimental Protocol: Amide Coupling

-

Activation of the Carboxylic Acid: The this compound is activated using a coupling reagent such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Addition of the Amine: The desired primary or secondary amine is then added to the reaction mixture.

-

Reaction and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The product is then isolated and purified using standard techniques such as extraction and column chromatography.

In Vitro Biological Evaluation: A Step-by-Step Guide

A systematic in vitro evaluation is essential to determine the biological activity of the synthesized derivatives.

Antimicrobial Activity Assays

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation and Incubation: The microbial inoculum is added to each well, and the plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assays

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., HT-29, A549) are seeded in a 96-well plate and allowed to adhere overnight.[10]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizing the Path Forward: Workflow and Mechanistic Diagrams

Figure 1: A generalized workflow for the synthesis, biological evaluation, and optimization of this compound derivatives.

Figure 2: Potential anticancer mechanisms of action for this compound derivatives.

Quantitative Data Summary

| Compound Class | Biological Activity | Typical Assay | Reported Potency Range (General Oxazoles) | References |

| Oxazole Derivatives | Antibacterial | MIC | 4 - 64 µg/mL | [11] |

| Oxazole Derivatives | Antifungal | MIC | 8 - 64 µg/mL | [11] |

| Oxazole Derivatives | Anticancer | IC50 | Nanomolar to low micromolar | [7][8][11][12] |

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The wealth of data on the biological activities of related oxazole derivatives provides a strong rationale for the exploration of this specific chemical space. The synthetic accessibility of the core and the ease of derivatization at the 5-carboxylic acid position make it an attractive target for medicinal chemists. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of these derivatives to establish clear structure-activity relationships. Advanced studies, including mechanism of action elucidation and in vivo efficacy testing of lead compounds, will be crucial in translating the potential of this scaffold into tangible clinical benefits.

References

-

Der Pharma Chemica. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. [Link]

-

Indo American Journal of Pharmaceutical Sciences. a brief review on antimicrobial activity of oxazole derivatives. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. Review of Antimicrobial Activity of Oxazole. [Link]

-

Future Journal of Pharmaceutical Sciences. A comprehensive review on biological activities of oxazole derivatives. [Link]

-

Chemistry & Biology Interface. Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. [Link]

-

Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

-

PubMed. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

-

RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

-

ResearchGate. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

-

Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

ResearchGate. Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides | Request PDF. [Link]

-

Synthesis and characterization of 2- (Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4- oxadiazol. [Link]

-

PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. [Link]

-

PubMed. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. [Link]

-

MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. iajps.com [iajps.com]

- 4. d-nb.info [d-nb.info]

- 5. cbijournal.com [cbijournal.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. benthamscience.com [benthamscience.com]

- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

In vitro studies of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid

This technical guide outlines a systematic and robust approach for the initial in vitro characterization of this compound. The proposed workflow, from basic physicochemical analysis to detailed mechanistic studies, is designed to provide a comprehensive understanding of the compound's biological potential. The hypothetical data presented illustrates a scenario where the compound emerges as a selective FGFR inhibitor, a promising result for further preclinical development. Rigorous adherence to these principles of in vitro pharmacology is essential for making informed decisions in the drug discovery pipeline, ultimately accelerating the journey of novel compounds from the laboratory to the clinic. [2]

References

-

In Vitro Assay Development Services - Charles River Laboratories. Charles River. [Link]

-

In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. [Link]

-

The Importance of In Vitro Assays. Visikol. [Link]

-

2-(Dimethylamino)oxazole-5-carboxylic acid. MySkinRecipes. [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. [Link]

-

Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ResearchGate. [Link]

-

Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]

-

Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol. Preprints.org. [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

-

2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. ResearchGate. [Link]

-

Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]

-

An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. [Link]

Unlocking Therapeutic Potential: A Technical Guide to Oxazole Carboxylic Acids and Their Molecular Targets

Introduction: The Oxazole Carboxylic Acid Scaffold - A Privileged Motif in Drug Discovery

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions with biological macromolecules make it a "privileged scaffold" in the design of novel therapeutics.[2][3][4][5][6] The incorporation of a carboxylic acid moiety further enhances the therapeutic potential of this scaffold, providing a key interaction point for many biological targets and improving pharmacokinetic properties. This technical guide offers an in-depth exploration of the key therapeutic targets of oxazole carboxylic acids, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, supporting quantitative data, and detailed experimental protocols for target validation.

Part 1: Targeting Angiogenesis - Oxazole Carboxylic Acids as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[2] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime therapeutic target.[2][5] Benzo[d]oxazole-4-carboxylic acid derivatives have emerged as potent inhibitors of VEGFR-2, demonstrating significant anti-angiogenic and anti-tumor activity.[4]

Mechanism of Action and Signaling Pathway

VEGF-A, a potent pro-angiogenic factor, binds to the extracellular domain of VEGFR-2, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[2][7] This phosphorylation event triggers a cascade of downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, which ultimately promote endothelial cell proliferation, migration, and survival.[2][7]

Benzo[d]oxazole-4-carboxylic acid inhibitors are ATP-competitive, binding to the ATP-binding pocket of the VEGFR-2 kinase domain.[5] The carboxylic acid group typically forms crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Cys919, while the oxazole and its substituents occupy adjacent hydrophobic pockets, leading to potent and often selective inhibition.[4][8] This blockade of ATP binding prevents receptor autophosphorylation and abrogates downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.

Diagram: VEGFR-2 Signaling Pathway and Point of Inhibition

Caption: Inhibition of VEGFR-2 by benzo[d]oxazole-4-carboxylic acid derivatives.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of selected benzo[d]oxazole derivatives against VEGFR-2 and cancer cell lines.

| Compound ID | 2-Aryl Substituent | VEGFR-2 IC50 (nM) | Cancer Cell Line | Cell Proliferation IC50 (µM) | Reference |

| 12l | 4-chloro-3-trifluoromethylphenyl | 97.38 | HepG2 | 10.50 | [8] |

| 12d | 4-tert-butylphenyl | 194.6 | HepG2 | 23.61 | [8] |

| 11b | 4-fluorophenyl | 57 | MCF-7 | 4.30 | [9] |

| 8d | 4-chlorophenyl | 55.4 | HepG2 | 2.43 | [10] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to determine the IC50 value of a test compound against recombinant human VEGFR-2.

Materials and Reagents:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP

-

PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test Compound (Oxazole Carboxylic Acid Derivative)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well plates

-

DMSO

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in 1x Kinase Buffer to create a range of concentrations for testing. The final DMSO concentration in the assay should not exceed 1%.

-

Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

-

Plate Setup:

-

Add the master mixture to all wells of a 96-well plate.

-

Add the diluted test compound to the "Test Wells".

-

Add 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (no inhibitor) wells.

-

Add 1x Kinase Buffer to the "Blank" (no enzyme) wells.

-

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add an equal volume of 1x Kinase Buffer to the "Blank" wells.

-

Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[3][11]

-

Detection:

-

Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

-

Add the Kinase-Glo® reagent to each well. .

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a microplate reader.

-

Data Analysis:

-

Subtract the "Blank" reading from all other readings.

-

Calculate the percent inhibition for each test compound concentration relative to the "Positive Control".

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Part 2: Targeting Inflammation - Oxazole Carboxylic Acids as Modulators of Inflammatory Enzymes

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Oxazole carboxylic acids have been shown to target several key enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition

The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin is a well-established example of an oxazole-containing propionic acid derivative.[3]

-

Mechanism of Action: Oxaprozin inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[5][12] By blocking prostaglandin synthesis, Oxaprozin exerts its analgesic, antipyretic, and anti-inflammatory effects.[5]

-

Therapeutic Application: It is primarily used for the management of osteoarthritis and rheumatoid arthritis.[3][12]

Diagram: COX Inhibition by Oxaprozin

Caption: Oxaprozin inhibits COX enzymes, blocking prostaglandin synthesis.

5-Lipoxygenase (5-LOX) and FLAP Inhibition

The 5-lipoxygenase (5-LOX) pathway is another important branch of arachidonic acid metabolism, leading to the production of leukotrienes, which are potent pro-inflammatory mediators, particularly in asthma and allergic reactions.[13]

-

Mechanism of Action: Certain 4,5-diaryl-isoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of leukotriene biosynthesis.[11] These compounds are thought to target the 5-lipoxygenase-activating protein (FLAP), which is essential for presenting arachidonic acid to the 5-LOX enzyme.[11]

-

Quantitative Data: The lead compounds 39 and 40 from one study potently inhibited cellular 5-LO product synthesis with an IC50 of 0.24 µM each.[11]

Part 3: Modulating Metabolic Pathways - Oxazole Carboxylic Acids in Metabolic Diseases

Metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia represent a growing global health crisis. Oxazole carboxylic acids have shown promise in targeting key proteins involved in metabolic regulation.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as transcription factors regulating the expression of genes involved in glucose and lipid metabolism.[14]

-

Mechanism of Action: Novel oxazole-containing 1,3-dioxane-2-carboxylic acid derivatives have been designed as dual agonists for PPARα and PPARγ.[7] PPARα activation is associated with increased fatty acid oxidation and reduced plasma triglycerides, while PPARγ activation enhances insulin sensitivity and glucose uptake.[14][15]

-

Therapeutic Potential: Dual agonism offers a comprehensive approach to treating metabolic syndrome by simultaneously addressing dyslipidemia and hyperglycemia.[15] The lead compound 13b from a study demonstrated potent hypoglycemic, hypolipidemic, and insulin-sensitizing effects in animal models of diabetes and obesity.[7]

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids like anandamide.[16] Inhibition of FAAH elevates endogenous anandamide levels, which can produce analgesic and anti-inflammatory effects.[16]

-

Mechanism of Action: α-Ketooxazole derivatives are potent, reversible inhibitors of FAAH.[16][17] The electrophilic ketone of the α-ketooxazole forms a reversible hemiketal with a serine nucleophile in the FAAH active site.[8] The oxazole ring and its substituents provide additional stabilizing interactions, contributing to high potency and selectivity.[8]

-

Quantitative Data: Exceptionally potent inhibitors have been developed, with Ki values in the picomolar range.[18] The incorporation of a C5-carboxylic acid on the oxazole ring has been shown to significantly increase selectivity for FAAH.[18]

Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibition

Diacylglycerol acyltransferase-1 (DGAT-1) catalyzes the final step in triglyceride synthesis.[19] Inhibition of DGAT-1 is a promising strategy for the treatment of obesity and related metabolic disorders.[19]

-

Mechanism of Action: Carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamides have been identified as potent and selective DGAT-1 inhibitors.[19]

-

Quantitative Data: Compound 29 from a lead optimization study showed a DGAT-1 enzyme IC50 of 57 nM and demonstrated dose-dependent inhibition of weight gain in a diet-induced obesity rat model.[19]

Part 4: Combating Infectious Diseases - Antibacterial and Anti-Biofilm Potential

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Oxazole-containing compounds have a history of use as antimicrobials, and recent research continues to explore their potential.

-

Antibacterial Activity: Various oxazole derivatives have demonstrated activity against a range of bacterial strains.[20][21][22] While the precise molecular targets for many newer oxazole carboxylic acids are still under investigation, their ability to inhibit bacterial growth is well-documented.

-

Anti-Biofilm Activity: Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Macrooxazoles, a class of 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from a plant pathogenic fungus, have been shown to inhibit biofilm formation by Staphylococcus aureus.[23] Compounds 5 and 6 from this class inhibited biofilm formation by 79% and 76%, respectively, at a concentration of 250 µg/mL.[23]

Conclusion and Future Perspectives